![molecular formula C12H13N3 B1354867 [1,1'-Bifenilo]-2,4,4'-triamina CAS No. 2835-69-0](/img/structure/B1354867.png)

[1,1'-Bifenilo]-2,4,4'-triamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

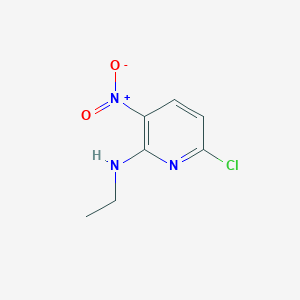

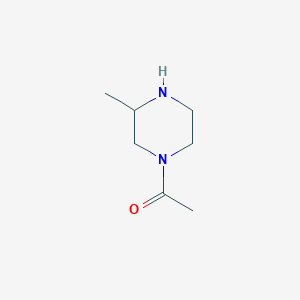

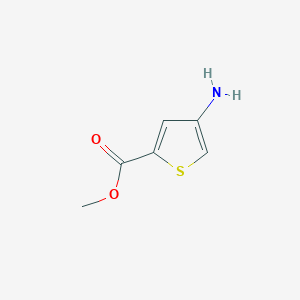

[1,1’-Biphenyl]-2,4,4’-triamine: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with three amine groups attached at the 2, 4, and 4’ positions

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: [1,1’-Biphenyl]-2,4,4’-triamine is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology:

Biological Probes: The compound is used as a probe in biological studies to investigate the interactions of amine groups with biological molecules.

Medicine:

Pharmaceuticals: Derivatives of [1,1’-Biphenyl]-2,4,4’-triamine are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Dye and Pigment Production: The compound is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.

Mecanismo De Acción

Target of Action

The primary target of [1,1’-Biphenyl]-2,4,4’-triamine is the programmed cell death protein 1 (PD-1) pathway . This pathway plays a crucial role in the immune system’s response to cancer cells. By targeting the PD-1 pathway, [1,1’-Biphenyl]-2,4,4’-triamine can potentially enhance the body’s ability to fight cancer .

Mode of Action

[1,1’-Biphenyl]-2,4,4’-triamine interacts with its targets by inhibiting the PD-1 pathway . This inhibition can result in an enhanced immune response against cancer cells. The compound’s interaction with the PD-1 pathway can potentially lead to changes in the immune system’s ability to recognize and destroy cancer cells .

Biochemical Pathways

The biochemical pathways affected by [1,1’-Biphenyl]-2,4,4’-triamine involve the degradation of polychlorinated biphenyls (PCBs) . The compound’s action can affect the biphenyl catabolic genes, leading to changes in the metabolic network responsible for PCB degradation . Downstream effects may include the formation of toxic metabolites and the degradation of chlorobenzoates .

Pharmacokinetics

The pharmacokinetics of [1,1’-Biphenyl]-2,4,4’-triamine involve its absorption, distribution, metabolism, and excretion (ADME) . These properties can impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-2,4,4’-triamine’s action primarily involve changes in the immune response to cancer cells . By inhibiting the PD-1 pathway, [1,1’-Biphenyl]-2,4,4’-triamine can potentially enhance the immune system’s ability to recognize and destroy cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2,4,4’-triamine . These factors can include temperature, pH, and the presence of other substances . For example, certain environmental chemicals might interact with [1,1’-Biphenyl]-2,4,4’-triamine, potentially affecting its stability and efficacy

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,4,4’-triamine typically involves the following steps:

Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Purification: The resulting [1,1’-Biphenyl]-2,4,4’-triamine is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,4,4’-triamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: [1,1’-Biphenyl]-2,4,4’-triamine can undergo oxidation reactions where the amine groups are converted to nitroso or nitro groups using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.

Substitution: The amine groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted biphenyl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid

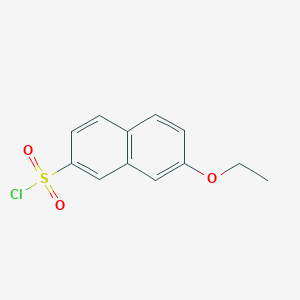

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides

Major Products:

Oxidation Products: Nitroso or nitro derivatives

Reduction Products: Hydrogenated biphenyl derivatives

Substitution Products: Substituted biphenyl derivatives with various functional groups

Comparación Con Compuestos Similares

Biphenyl: A simpler biphenyl derivative without amine groups.

[1,1’-Biphenyl]-4,4’-diamine: A biphenyl derivative with two amine groups at the 4 and 4’ positions.

[1,1’-Biphenyl]-2,2’,4,4’-tetraamine: A biphenyl derivative with four amine groups at the 2, 2’, 4, and 4’ positions.

Uniqueness:

[1,1’-Biphenyl]-2,4,4’-triamine:

Propiedades

IUPAC Name |

4-(4-aminophenyl)benzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJHZZCVWDJKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564136 |

Source

|

| Record name | [1,1'-Biphenyl]-2,4,4'-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-69-0 |

Source

|

| Record name | [1,1'-Biphenyl]-2,4,4'-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B1354794.png)